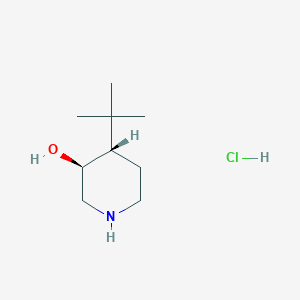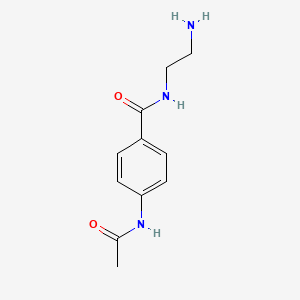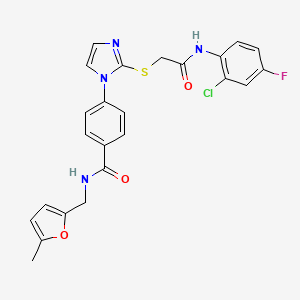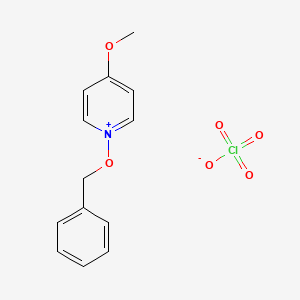![molecular formula C10H16ClF3N2O B3005222 N-(6-Azaspiro[3.4]octan-8-ylmethyl)-2,2,2-trifluoroacetamide;hydrochloride CAS No. 2361634-80-0](/img/structure/B3005222.png)
N-(6-Azaspiro[3.4]octan-8-ylmethyl)-2,2,2-trifluoroacetamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Azaspiro[34]octan-8-ylmethyl)-2,2,2-trifluoroacetamide;hydrochloride is a chemical compound with a unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Azaspiro[3.4]octan-8-ylmethyl)-2,2,2-trifluoroacetamide;hydrochloride typically involves the annulation of cyclopentane and four-membered rings. One approach involves the annulation of the cyclopentane ring, while the other two approaches involve the annulation of the four-membered ring . These methods utilize readily available starting materials and conventional chemical transformations with minimal chromatographic purifications.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-Azaspiro[3.4]octan-8-ylmethyl)-2,2,2-trifluoroacetamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield a ketone or aldehyde, reduction may yield an alcohol, and substitution may yield a new compound with a different functional group.
Applications De Recherche Scientifique
N-(6-Azaspiro[3.4]octan-8-ylmethyl)-2,2,2-trifluoroacetamide;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of N-(6-Azaspiro[34]octan-8-ylmethyl)-2,2,2-trifluoroacetamide;hydrochloride involves its interaction with specific molecular targets and pathways
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(6-Azaspiro[3.4]octan-8-ylmethyl)methanesulfonamide
- (6-Azaspiro[3.4]octan-8-yl)methanol hydrochloride
Uniqueness
N-(6-Azaspiro[3.4]octan-8-ylmethyl)-2,2,2-trifluoroacetamide;hydrochloride is unique due to its trifluoroacetamide group, which imparts distinct chemical and physical properties compared to similar compounds. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
N-(6-azaspiro[3.4]octan-8-ylmethyl)-2,2,2-trifluoroacetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3N2O.ClH/c11-10(12,13)8(16)15-5-7-4-14-6-9(7)2-1-3-9;/h7,14H,1-6H2,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVZXBVLPUNXHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNCC2CNC(=O)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-([2,2'-bifuran]-5-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B3005141.png)

![3-Phenyl-2-azaspiro[4.5]decane hydrochloride](/img/structure/B3005143.png)
![4-chloro-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide](/img/structure/B3005145.png)

![N-(4-chloro-2-fluorophenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B3005151.png)

![2-Bromo-3-fluoro-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline](/img/structure/B3005155.png)
![Ethyl 5-(2-methylbenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3005156.png)

![1-(4-methylphenyl)-N-[(5-methylthiophen-2-yl)methyl]methanamine](/img/structure/B3005158.png)
![Tert-butyl N-{3-ethynylbicyclo[1.1.1]pentan-1-YL}carbamate](/img/structure/B3005162.png)
